N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-4-16-8-6-11(15-16)9-13-12-5-7-14-17(12)10(2)3/h5-8,10,13H,4,9H2,1-3H3 |
InChI Key |
WJZDYBPTEWYDIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CC=NN2C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can be achieved through a multi-step process. One common method involves the condensation of 1-ethyl-1H-pyrazole-3-carbaldehyde with 1-(propan-2-yl)-1H-pyrazol-5-amine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms on the pyrazole ring is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include pyrazole N-oxides, amine derivatives, and substituted pyrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s pyrazole rings play a crucial role in its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure can be compared to other pyrazole amines with variations in substituents and linkage groups:
Physicochemical and Spectral Properties
- Melting Points: N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine: 108–110°C . N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide: 43–45°C .
- Spectral Data :
Biological Activity
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by research findings, data tables, and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H21N5 |
| Molecular Weight | 247.34 g/mol |
| IUPAC Name | N-[(1-ethylpyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine |
| InChI Key | JCVPZULQHFUWAJ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CC(=N1)CNCC2=NN(C=C2)C(C)C |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl pyrazole derivatives | A549 | 26 |
In vitro studies on related pyrazole derivatives have reported growth inhibition in cancer cell lines such as MCF7 and NCI-H460, with IC50 values ranging from 3.79 µM to 42.30 µM .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on pyrazole derivatives has indicated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Some derivatives exhibited weak antibacterial activity, highlighting the need for further exploration .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate their activity, leading to various biological effects. For example, certain pyrazole derivatives have been shown to function as endothelin antagonists, which could be relevant for cardiovascular applications .
Case Study 1: Anticancer Screening
A study screened a series of pyrazole derivatives for their cytotoxic effects on various cancer cell lines. Among the tested compounds, those structurally similar to N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amines demonstrated significant growth inhibition in HepG2 and A549 cells, suggesting a promising avenue for anticancer drug development.
Case Study 2: Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial properties of pyrazole derivatives against a panel of bacterial strains. While some compounds exhibited notable activity, others showed minimal effects, indicating that structural modifications could enhance efficacy.
Q & A
Q. What are the common synthetic routes for N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine?
The synthesis typically involves multi-step condensation reactions. A primary method includes alkylation of pyrazole precursors under reflux conditions or microwave-assisted synthesis. Solvent choice (e.g., polar aprotic solvents like DMF) and reaction time significantly influence yield and purity. Traditional reflux methods may require 12–24 hours, while microwave-assisted synthesis reduces this to 1–2 hours. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the compound .
Q. How is the molecular structure of this compound characterized?
Basic structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and connectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹). Mass spectrometry (MS) validates molecular weight. For stereochemical analysis, NOESY or COSY NMR experiments can elucidate spatial arrangements .
Q. What preliminary biological screening methods are used to assess its activity?
Initial screening includes in vitro assays against enzyme targets (e.g., kinase inhibition) or microbial strains. Dose-response curves (IC₅₀ or MIC values) are generated using spectrophotometric or fluorometric readouts. Cell viability assays (e.g., MTT) evaluate cytotoxicity, while molecular docking provides preliminary insights into binding modes .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound?
Yield optimization involves solvent screening (e.g., switching from THF to DMF for better solubility) and catalyst selection (e.g., Pd/C for hydrogenation steps). Microwave-assisted synthesis enhances reaction efficiency by reducing time and side products. Advanced purification techniques, such as preparative HPLC or fractional crystallization, improve purity. Reaction monitoring via TLC or LC-MS ensures intermediate stability .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from substituent effects or assay conditions. Systematic studies should:
- Compare analogs with varied substituents (e.g., ethyl vs. isopropyl groups).
- Standardize assay protocols (e.g., buffer pH, incubation time).
- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, Western blotting for pathway modulation) .
Q. How is X-ray crystallography applied to study its interaction with biological targets?
Co-crystallization of the compound with its target protein (e.g., a kinase) is performed under optimized buffer conditions. Diffraction data collected at synchrotron facilities are processed using SHELX software for structure solution and refinement. Electron density maps reveal binding site interactions (e.g., hydrogen bonds with active-site residues), guiding structure-activity relationship (SAR) studies .
Q. What advanced computational methods predict its pharmacokinetic properties?
Molecular dynamics (MD) simulations assess membrane permeability (e.g., blood-brain barrier penetration). Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. ADMET models (e.g., SwissADME) estimate metabolic stability and toxicity profiles .
Methodological Challenges and Solutions
Q. How are steric effects from substituents managed in synthetic design?
Bulky groups (e.g., isopropyl) can hinder reaction progress. Strategies include:
- Using sterically tolerant catalysts (e.g., bulky phosphine ligands in cross-coupling).
- Introducing substituents in later synthetic steps to avoid interference.
- Computational modeling (e.g., Conformational Search) to predict steric clashes .
Q. What techniques validate the compound’s mechanism of action in complex biological systems?
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity.
- Functional assays : CRISPR-Cas9 knockouts confirm target specificity.
- In vivo studies : Pharmacodynamic markers (e.g., phosphorylated proteins) are monitored in animal models .
Q. How do researchers address low solubility in biological assays?
- Formulation : Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
- Crystallography-guided modification : Replace hydrophobic groups with polar moieties without compromising activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
